L-PROLINE-N-T-BOC (15N)
Description
Significance of N-Protected Amino Acids in Peptide Synthesis and Organic Chemistry
The synthesis of peptides, which are chains of amino acids linked by peptide bonds, is a fundamental process in chemical and biological sciences. wikipedia.org However, the direct coupling of amino acids is complicated by their bifunctional nature, possessing both an amino group and a carboxylic acid group. To achieve controlled, sequential assembly of a peptide, it is essential to temporarily block the reactive amino group of one amino acid while its carboxyl group reacts with the free amino group of another. wikipedia.orggenscript.com This is where N-protected amino acids become critical.
The tert-butoxycarbonyl (Boc) group is one of the most common N-protecting groups used in organic synthesis. jk-sci.com Its primary function is to act as a temporary shield for the amine group, preventing it from participating in unwanted side reactions. genscript.comontosight.ai The Boc group is favored due to its stability under a range of reaction conditions and its facile removal under mildly acidic conditions, often using trifluoroacetic acid (TFA). genscript.comwikipedia.orgthermofisher.com This acid-lability allows for selective deprotection without disturbing other acid-sensitive protecting groups or the growing peptide chain. wikipedia.orgpeptide.com
The use of Boc-protected amino acids, including Boc-L-proline, is central to both solid-phase peptide synthesis (SPPS) and solution-phase synthesis. genscript.comparticlepeptides.com In SPPS, an amino acid is anchored to a solid resin, and the peptide chain is built step-by-step through cycles of deprotection and coupling. particlepeptides.com The Boc protecting group strategy was foundational to the development of this revolutionary technique. peptide.com Beyond peptide synthesis, Boc protection is a widely used tactic in the synthesis of complex organic molecules, pharmaceuticals, and other fine chemicals where selective amine reactivity is required. genscript.comontosight.ai
Rationale for 15N Isotopic Enrichment in Biomolecular and Mechanistic Studies
Isotopic labeling involves replacing an atom in a molecule with one of its isotopes. Nitrogen-15 (B135050) (15N) is a stable, non-radioactive isotope of nitrogen. While the natural abundance of 15N is only about 0.4%, molecules can be synthesized with near-complete enrichment. nih.gov This enrichment with a nucleus that is NMR-active (spin ½) provides a powerful handle for a variety of analytical techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. researchgate.netresearchgate.net
The rationale for using 15N labeling in research is multifaceted:
Enhanced NMR Sensitivity and Resolution : In NMR spectroscopy, uniform 15N labeling of proteins or peptides allows for the use of powerful multi-dimensional experiments (like the 1H-15N HSQC) that can resolve signals from individual amino acid residues in a large biomolecule. nih.govsigmaaldrich.com This is crucial for determining the three-dimensional structure and studying the dynamics of proteins and peptides in solution. sigmaaldrich.com
Mechanistic Elucidation : 15N labeling is an invaluable tool for tracing the path of nitrogen atoms through complex chemical and biological reaction pathways. symeres.comacs.org By following the 15N label, researchers can identify reaction intermediates, determine bond-forming and bond-breaking steps, and gain detailed mechanistic insights that would be otherwise inaccessible. acs.orgrsc.org
Quantitative Analysis : In mass spectrometry, the predictable mass shift introduced by the 15N label allows it to be used as an internal standard for the precise and reliable quantification of proteins (proteomics) and metabolites (metabolomics). nih.govsymeres.comchempep.com
Probing Molecular Interactions : Changes in the 15N chemical shift upon the addition of a ligand can be used to map the binding sites and measure the strength of interactions between proteins and other molecules. symeres.com
For proline specifically, which lacks a backbone amide proton, direct observation in standard 1H-15N correlation NMR experiments is not possible. nsf.gov However, 15N labeling of the proline ring nitrogen still provides a unique spectroscopic probe to study its local environment and its involvement in cis/trans isomerization, a conformational change that is critical to the structure and function of many proteins. researchgate.netacs.org
Historical Context and Evolution of L-Proline Derivatives in Scientific Inquiry
L-proline, unique among the 20 proteinogenic amino acids for its secondary amine structure, has long been a subject of intense scientific interest. wikipedia.orgnih.gov Its rigid pyrrolidine (B122466) ring imposes significant conformational constraints on the polypeptide backbone, often inducing turns and disrupting secondary structures like alpha-helices and beta-sheets. sigmaaldrich.com This structural role has made proline a key target for modification and a focal point in peptide and protein chemistry.
The evolution of L-proline derivatives has been driven by several key areas of research:
Peptide Synthesis : The development of N-protected proline derivatives, such as Boc-L-proline and Fmoc-L-proline, was essential for the successful incorporation of this unique amino acid into synthetic peptides, including those with therapeutic potential. medchemexpress.com
Organocatalysis : A major breakthrough in the use of proline came with the discovery of its ability to act as a chiral organocatalyst. The Hajos-Parrish-Eder-Sauer-Wiechert reaction, first reported in the 1970s, demonstrated that L-proline could catalyze asymmetric aldol (B89426) reactions with high efficiency and stereoselectivity. mdpi.comwikipedia.org This discovery laid the groundwork for the burgeoning field of organocatalysis, which uses small, metal-free organic molecules to catalyze complex chemical transformations. mdpi.comiarjset.com Since then, a vast number of proline-derived catalysts have been developed for a wide array of asymmetric reactions. slideshare.netresearchgate.net
Medicinal Chemistry and Biomaterials : Researchers have synthesized a wide range of proline analogues with substitutions on the pyrrolidine ring to modulate the structure, stability, and function of peptides and proteins. nih.gov For example, fluorinated or hydroxylated prolines are used to enhance the stability of collagen triple helices and to probe protein-protein interactions. nih.govresearchgate.net
The journey from understanding proline's basic structural role to harnessing it and its derivatives as sophisticated tools in synthesis and catalysis highlights a significant evolution in chemical biology and organic chemistry.
Current State-of-the-Art in the Application of L-PROLINE-N-T-BOC (15N)
L-PROLINE-N-T-BOC (15N) represents the convergence of the fields of peptide synthesis and stable isotope labeling. Its applications are primarily centered on advanced analytical studies where both precise molecular composition and the ability to track the proline nitrogen are required.
Current research leveraging this and similar labeled compounds includes:
Biomolecular NMR Spectroscopy : The compound serves as a precursor for synthesizing 15N-proline-containing peptides and proteins for structural and dynamic studies. chromservis.euisotope.com Although proline lacks an amide proton, the 15N nucleus of the pyrrolidine ring is a sensitive reporter of the local chemical environment and, crucially, the cis/trans isomerization state of the X-Pro peptide bond. researchgate.netnih.gov Detailed NMR studies on peptides containing 15N-labeled proline have provided insights into protein folding, conformation, and the influence of neighboring residues on proline's structure. acs.orgnih.gov
Mechanistic Investigations : In studies of enzyme mechanisms or complex organic reactions involving proline, L-PROLINE-N-T-BOC (15N) can be used to synthesize labeled substrates. By monitoring the 15N signal via NMR or tracking the mass change in mass spectrometry, researchers can elucidate reaction pathways, identify intermediates, and understand the role of the proline nitrogen in the transformation. acs.org
Metabolic and Proteomic Research : As a stable isotope-labeled standard, it can be used in quantitative mass spectrometry-based proteomics and metabolomics. chromservis.euisotope.com It enables the accurate measurement of proline-containing peptides or proline itself in complex biological samples, which is vital for biomarker discovery and understanding metabolic fluxes.
The table below summarizes the key properties and primary research applications of this specialized compound.
| Property/Feature | Description | Relevance in Research |
| L-Proline Core | A proteinogenic amino acid with a unique secondary amine integrated into a pyrrolidine ring. | Imparts conformational rigidity to peptide backbones; crucial for protein structure and folding. |
| N-t-Boc Group | A tert-butoxycarbonyl protecting group attached to the nitrogen atom. | Enables controlled, regioselective reactions, primarily in peptide synthesis, by preventing unwanted amine reactivity. genscript.com |
| 15N Isotope Label | The nitrogen atom of the pyrrolidine ring is the heavy isotope 15N (typically >98% enrichment). | Serves as a spectroscopic and mass-based probe for advanced analytical studies. researchgate.net |
| Primary Applications | Synthesis of labeled peptides/proteins for NMR; Mechanistic studies of reactions; Quantitative proteomics/metabolomics. | Structure determination, dynamics analysis, reaction pathway elucidation, and biomarker quantification. chromservis.eunih.gov |
In essence, L-PROLINE-N-T-BOC (15N) is not a compound for broad, general use but rather a high-precision tool for researchers asking very specific questions about molecular structure, dynamics, and transformation at the atomic level.
Properties
Molecular Weight |
216.24 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of L Proline N T Boc 15n
Strategies for N-tert-Butoxycarbonyl Protection of L-Proline
The introduction of the Boc protecting group to the secondary amine of L-proline is a fundamental step in the synthesis of the target molecule. This transformation is typically achieved through the reaction of L-proline with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).
Conventional Solution-Phase Procedures
A common laboratory-scale procedure for the N-Boc protection of L-proline involves dissolving L-proline in a suitable solvent, such as dichloromethane (B109758) (CH₂Cl₂), in the presence of a base like triethylamine (B128534). rsc.org To this solution, di-tert-butyl dicarbonate is added, and the reaction mixture is stirred at room temperature. rsc.org The triethylamine acts as a proton scavenger, neutralizing the carboxylic acid proton and facilitating the nucleophilic attack of the proline nitrogen on the carbonyl carbon of (Boc)₂O.
Following the reaction, a standard workup procedure is employed. This typically involves washing the organic phase with an acidic aqueous solution, such as citric acid, to remove excess triethylamine, followed by washing with a saturated sodium chloride solution and water to remove any remaining water-soluble impurities. rsc.org The organic layer is then dried over a drying agent like magnesium sulfate (B86663) (MgSO₄), filtered, and the solvent is evaporated to yield the crude N-Boc-L-proline. rsc.org The product, often an oil at room temperature, can solidify upon cooling and can be further purified by washing with a non-polar solvent like ethyl ether. rsc.org
Optimized Conditions for High Yield and Purity
To enhance the efficiency and scalability of the N-Boc protection of L-proline, several optimizations have been explored. These efforts aim to improve yield and purity while minimizing reaction times and simplifying purification processes. For instance, large-scale syntheses have been developed that focus on chromatography-free purification methods, which are crucial for industrial applications. researchgate.netacs.org
One optimization involves the careful control of reaction temperature and the stoichiometry of reagents. While room temperature is often sufficient, some procedures may utilize cooling to manage the exothermic nature of the reaction. The choice of solvent and base can also be critical. While dichloromethane and triethylamine are common, other solvent-base combinations might be employed to improve solubility and reaction kinetics.
Post-reaction workup is another area for optimization. Instead of multiple washing steps, some protocols may utilize a single extraction or a simplified purification technique to achieve high purity. For example, acidification of the aqueous layer after reaction completion can precipitate the N-Boc-L-proline, which can then be collected by filtration, washed, and dried. acs.org This approach can be more efficient and environmentally friendly by reducing solvent usage.
| Reagent/Condition | Conventional Procedure | Optimized Procedure |
| Solvent | Dichloromethane (CH₂Cl₂) rsc.org | Single solvent systems, e.g., THF or Toluene researchgate.netacs.org |
| Base | Triethylamine rsc.org | Triethylamine, Sodium Hydroxide acs.org |
| Purification | Liquid-liquid extraction, column chromatography rsc.orgchemicalbook.com | Chromatography-free isolation, recrystallization researchgate.netacs.org |
| Yield | Moderate to good | High (>99% purity) researchgate.netacs.org |
| Scale | Laboratory scale | Kilogram scale researchgate.netacs.org |
Isotopic Incorporation Approaches for 15N-Labeling
The introduction of the 15N isotope into the proline ring is a key feature of the target compound. This can be achieved through two primary strategies: de novo synthesis using a labeled precursor or, where feasible, post-synthetic isotopic exchange.
De Novo Synthesis Routes with 15N-Labeled Precursors
The most common and reliable method for producing 15N-labeled L-proline is through de novo synthesis starting from a commercially available 15N-labeled precursor. A well-established route utilizes 15N-labeled L-glutamic acid. researchgate.net This method involves the cyclization of L-glutamic acid to form L-5-oxoproline (pyroglutamic acid), followed by the selective reduction of the amide carbonyl group. researchgate.net The use of 15NH₄Cl in enzymatic reactions can also be employed to introduce the 15N label into glutamine, which can then be converted to glutamic acid. researchgate.net
The synthesis of 15N-L-proline from 15N-L-glutamic acid has been demonstrated on a gram scale with high yields. researchgate.net Once the 15N-L-proline is synthesized, it can then be subjected to the N-tert-butoxycarbonyl protection procedures described in section 2.1 to yield the final product, L-PROLINE-N-T-BOC (15N). The use of stable isotopes like 15N allows for the detailed study of metabolic pathways and protein turnover without the hazards associated with radioactive isotopes. ontosight.aicambridge.org
Post-Synthetic Isotopic Exchange Methodologies (if applicable)
Post-synthetic isotopic exchange, where the 14N atom in pre-synthesized N-Boc-L-proline is swapped for a 15N atom, is generally not a feasible or efficient method for this particular compound. The nitrogen atom within the pyrrolidine (B122466) ring is not readily exchangeable under typical conditions due to the stability of the C-N bonds. Therefore, de novo synthesis from a labeled precursor remains the standard and preferred approach for preparing L-PROLINE-N-T-BOC (15N).
Green Chemistry Principles in L-PROLINE-N-T-BOC (15N) Synthesis
The principles of green chemistry are increasingly being applied to organic synthesis to reduce environmental impact. mdpi.comtandfonline.comtandfonline.com In the context of synthesizing L-PROLINE-N-T-BOC (15N), several strategies can be employed to make the process more sustainable.
The use of L-proline itself as an organocatalyst in various reactions highlights its environmentally friendly nature. mdpi.comtandfonline.comtandfonline.comajgreenchem.com While not directly involved in its own Boc-protection, this underscores the green credentials of the parent molecule.
For the Boc protection step, green chemistry principles can be applied by:
Using Greener Solvents: Replacing chlorinated solvents like dichloromethane with more environmentally benign alternatives such as ethanol (B145695) or employing solvent-free conditions. ajgreenchem.com
Catalyst Reusability: In catalytic processes, using catalysts that can be easily recovered and reused. tandfonline.comtandfonline.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Energy Efficiency: Utilizing methods that require less energy, such as mechanosynthesis (grinding) instead of refluxing. mdpi.com
Scale-Up Considerations and Industrial Relevance of Synthetic Pathways
The transition from a laboratory-scale synthesis to an industrial production of L-PROLINE-N-T-BOC (¹⁵N) presents a unique set of challenges and considerations, primarily driven by the high cost of the isotopically labeled starting materials and the need for highly efficient and reproducible synthetic steps. The industrial relevance of this compound is intrinsically linked to its application in advanced research and development, particularly in the pharmaceutical and biotechnology sectors.
The synthesis of L-PROLINE-N-T-BOC (¹⁵N) is a multi-step process that begins with the preparation of ¹⁵N-labeled L-proline, followed by the protection of the secondary amine with a tert-butoxycarbonyl (Boc) group.
Synthesis of ¹⁵N-L-proline
A common and effective method for the preparation of ¹⁵N-L-proline involves starting from ¹⁵N-labeled L-glutamic acid. This approach leverages a well-established synthetic route that includes the cyclization of L-glutamic acid to form L-5-oxoproline (pyroglutamic acid), followed by a selective reduction of the amide. researchgate.net This method is advantageous as it can be performed on a gram scale with high yields. researchgate.net
Another notable method for the asymmetric synthesis of ¹⁵N-labeled proline is Oppolzer's method, which utilizes a sultam as a chiral auxiliary. nih.gov This technique is known for its high stereoselectivity, which is crucial for producing the desired L-enantiomer. nih.gov
Boc Protection of ¹⁵N-L-proline
Once ¹⁵N-L-proline is obtained, the subsequent step is the introduction of the tert-butoxycarbonyl (Boc) protecting group. This is a standard procedure in peptide synthesis, typically achieved by reacting the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a suitable base. The reaction conditions are generally mild and the yields are high.
| Reaction Step | Reagents and Conditions | Typical Yield | Key Considerations |
| Synthesis of ¹⁵N-L-proline (from ¹⁵N-L-glutamic acid) | 1. Ring closure of ¹⁵N-L-glutamic acid to ¹⁵N-L-5-oxoproline. 2. Selective reduction of the amide. researchgate.net | High | Stereochemical integrity must be maintained throughout the synthesis. |
| Boc Protection of ¹⁵N-L-proline | ¹⁵N-L-proline, Di-tert-butyl dicarbonate ((Boc)₂O), Base (e.g., triethylamine, sodium hydroxide), Solvent (e.g., dioxane, water, dichloromethane). | >90% | Efficient removal of by-products and unreacted reagents is critical for purity. |
Scale-Up Challenges and Strategies
The primary challenge in the industrial production of L-PROLINE-N-T-BOC (¹⁵N) is the cost associated with the ¹⁵N-labeled starting materials. Therefore, maximizing the efficiency of each synthetic step is paramount.
Key scale-up considerations include:
Atom Economy: The chosen synthetic route must have a high atom economy to minimize the waste of the expensive ¹⁵N isotope.
Process Optimization: Reaction parameters such as temperature, pressure, reaction time, and stoichiometry of reagents need to be meticulously optimized to ensure maximum conversion and yield.
Purification: Developing scalable and efficient purification methods, such as crystallization or chromatography, is crucial to achieve the high purity required for applications like peptide synthesis and NMR studies.
Solvent and Reagent Selection: The choice of solvents and reagents should be guided by factors such as cost, safety, environmental impact, and ease of removal.
Industrial Relevance
The industrial production of L-PROLINE-N-T-BOC (¹⁵N) is driven by the demand from the research community. This labeled amino acid is a valuable tool for:
Structural Biology: It is used in NMR spectroscopy to elucidate the three-dimensional structures of proteins and peptides.
Drug Discovery: It aids in studying drug-protein interactions and in the development of new therapeutic peptides.
Metabolic Studies: Labeled amino acids are used as tracers to study metabolic pathways.
While the market for this specific compound is a niche one, its availability is critical for advancing our understanding of biological systems at the molecular level. Companies specializing in stable isotope-labeled compounds play a crucial role in making these research tools accessible to the scientific community. The development of more cost-effective and scalable synthetic methods remains an active area of research, with the potential to broaden the applications of such labeled compounds. europa.eu
Advanced Spectroscopic and Chromatographic Characterization of L Proline N T Boc 15n
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Isotopic Assessment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the comprehensive characterization of L-PROLINE-N-T-BOC (¹⁵N). It provides detailed insights into the molecular structure, isotopic labeling, and conformational dynamics of the compound. Through a combination of ¹H, ¹³C, and ¹⁵N NMR techniques, a complete assessment of the molecule's chemical environment can be achieved.
¹H NMR for Proton Chemical Environment and Coupling Analysis
Proton (¹H) NMR spectroscopy of L-PROLINE-N-T-BOC (¹⁵N) reveals the specific arrangement and electronic environment of hydrogen atoms within the molecule. The spectrum is characterized by distinct signals corresponding to the protons of the proline ring, the tert-butoxycarbonyl (Boc) protecting group, and the carboxylic acid.
The protons of the five-membered proline ring typically appear as complex multiplets due to spin-spin coupling between adjacent, non-equivalent protons. The α-proton (CH) attached to the carbon bearing the carboxyl and nitrogen groups generally resonates downfield, influenced by these electronegative groups. The β, γ, and δ methylene (CH₂) protons of the ring appear as overlapping multiplets in the upfield region of the spectrum. The nine equivalent protons of the tert-butyl group on the Boc protector give rise to a sharp, intense singlet, a characteristic feature in the ¹H NMR spectrum of Boc-protected compounds. mdpi.com
Typical ¹H NMR Chemical Shift Ranges for L-PROLINE-N-T-BOC
| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| C(CH₃)₃ (Boc group) | ~1.41 | Singlet (s) |
| β-CH₂ and γ-CH₂ | ~1.82 - 2.28 | Multiplet (m) |
| δ-CH₂ | ~3.37 - 3.58 | Multiplet (m) |
| α-CH | ~4.20 - 4.32 | Multiplet (m) |
Note: Chemical shifts are referenced to a standard (e.g., TMS) and can vary depending on the solvent and concentration. The data is based on the closely related compound N-Boc-L-proline-OMe in CDCl₃. mdpi.com
¹³C NMR for Carbon Backbone and Functional Group Analysis
Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon framework of L-PROLINE-N-T-BOC (¹⁵N). Each unique carbon atom in the molecule produces a distinct signal, allowing for the unambiguous assignment of the carbon backbone and attached functional groups.
The spectrum typically shows signals for the carbonyl carbons of the carboxylic acid and the Boc group, which are the most deshielded and appear furthest downfield. mdpi.com The quaternary carbon of the Boc group also has a characteristic downfield shift. mdpi.com The α-carbon of the proline ring is observed at an intermediate chemical shift, while the β, γ, and δ carbons of the proline ring and the methyl carbons of the Boc group appear at higher field strengths. mdpi.com The precise chemical shifts of the proline ring carbons are sensitive to the ring's conformation. nih.gov
Typical ¹³C NMR Chemical Shifts for L-PROLINE-N-T-BOC
| Carbon Assignment | Typical Chemical Shift (δ, ppm) |
|---|---|
| β-CH₂ | ~23.7 |
| C(CH₃)₃ (Boc group) | ~28.3 |
| γ-CH₂ | ~30.9 |
| δ-CH₂ | ~46.3 |
| α-CH | ~59.1 |
| C(CH₃)₃ (Boc group) | ~79.8 |
| CO-O (Boc group) | ~154.4 |
| COOH | ~174.0 (Varies) |
Note: Chemical shifts can vary based on solvent and experimental conditions. The data is based on the closely related compound N-Boc-L-proline-OMe in CDCl₃. mdpi.com The carboxylic acid chemical shift is an estimate based on typical values for N-Boc-amino acids.
¹⁵N NMR for Isotopic Enrichment Confirmation and Nitrogen Chemical Environment Probing
Nitrogen-15 (B135050) (¹⁵N) NMR is a powerful technique for directly probing the nitrogen atom in isotopically labeled L-PROLINE-N-T-BOC (¹⁵N). The presence of a strong signal in the ¹⁵N NMR spectrum serves as direct confirmation of successful isotopic enrichment. The chemical shift of the ¹⁵N nucleus is highly sensitive to its electronic environment, including hybridization, substitution, and solvent interactions. researchgate.netnih.gov For proline residues, the ¹⁵N chemical shift falls within a characteristic range that distinguishes it from other amino acids. copernicus.orgkpwulab.com This sensitivity makes ¹⁵N NMR an excellent tool for studying subtle changes in the local environment of the nitrogen atom. researchgate.net
Direct detection of the ¹⁵N nucleus is possible but presents challenges due to its low gyromagnetic ratio, which results in lower intrinsic sensitivity compared to ¹H. nih.gov Furthermore, the ¹⁵N nucleus can have long spin-lattice relaxation times (T₁), requiring longer delays between pulses and increasing the total experiment time. researchgate.net Despite these limitations, direct ¹⁵N detection provides unambiguous information about the nitrogen atom without the need for correlations through other nuclei. Advances in NMR hardware and techniques, such as the use of high-field magnets and cryoprobes, can help to mitigate the sensitivity issues associated with direct ¹⁵N detection. nih.gov
To overcome the low sensitivity of direct ¹⁵N detection, indirect detection methods that utilize the much higher sensitivity of the ¹H nucleus are commonly employed. nih.gov Experiments like the Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly valuable.
HSQC: The ¹H-¹⁵N HSQC experiment correlates the ¹⁵N nucleus with its directly attached protons. wikipedia.orgprotein-nmr.org.uk In the case of L-PROLINE-N-T-BOC (¹⁵N), the ¹⁵N atom is part of the proline ring and is not directly bonded to any protons. However, specialized HSQC experiments can be adapted to show correlations to the adjacent α- and δ-protons, providing connectivity information.
HMBC: The ¹H-¹⁵N HMBC experiment detects correlations between the ¹⁵N nucleus and protons that are two or three bonds away. columbia.edu For L-PROLINE-N-T-BOC (¹⁵N), this experiment would be expected to show cross-peaks between the ¹⁵N nucleus and the α-proton, the δ-protons of the proline ring, and potentially the protons of the Boc group. These correlations are instrumental in confirming the structure and assigning the proton resonances relative to the labeled nitrogen atom. columbia.edu
The ¹⁵N chemical shift is a sensitive probe of molecular conformation and dynamics. researchgate.net A key conformational feature of proline-containing molecules is the cis-trans isomerization around the amide (in this case, carbamate) bond. researchgate.net These two isomers are often in slow exchange on the NMR timescale, leading to the appearance of two distinct sets of resonances in the NMR spectra. researchgate.net The ¹⁵N nucleus is particularly sensitive to this isomerization, often showing separate signals for the cis and trans conformers. researchgate.net The relative integration of these signals can be used to determine the equilibrium population of each isomer. Furthermore, the ¹⁵N chemical shift can be influenced by the puckering of the proline ring (endo vs. exo conformations), providing additional insights into the molecule's three-dimensional structure in solution. nih.govugent.be
Multi-dimensional NMR Techniques for Connectivity and Assignment (e.g., HSQC, HMBC, TOCSY, NOESY)
Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of protons and carbons and for confirming the specific site of isotopic labeling. For L-PROLINE-N-T-BOC (¹⁵N), heteronuclear experiments that correlate ¹H with ¹⁵N are particularly crucial. alfa-chemistry.comnih.gov
Heteronuclear Single-Quantum Coherence (HSQC): The ¹H-¹⁵N HSQC experiment is fundamental for verifying the ¹⁵N label's position. columbia.edubitesizebio.com It generates a 2D spectrum with the ¹H chemical shifts on one axis and the ¹⁵N chemical shifts on the other, showing a correlation peak only for protons directly bonded to the ¹⁵N nucleus. columbia.edubitesizebio.com In L-PROLINE-N-T-BOC (¹⁵N), a single correlation peak would be expected, linking the proton on the ¹⁵N-labeled nitrogen to the ¹⁵N nucleus itself, providing direct evidence of successful labeling at the intended site. nih.gov The chemical shifts for the bound ammonium ion can range from 6.8 to 7.5 ppm in the proton dimension and 19 to 25.5 ppm in the nitrogen dimension. nih.gov
Total Correlation Spectroscopy (TOCSY): While primarily a homonuclear ¹H-¹H experiment, TOCSY is used to identify the complete spin systems of the molecule. For L-PROLINE-N-T-BOC (¹⁵N), it would reveal the correlations between all the protons within the proline ring, helping to assign the α, β, γ, and δ protons. When used in conjunction with heteronuclear experiments like HSQC, it allows for the confident assignment of the entire proline spin system. u-tokyo.ac.jp A ¹⁵N-edited TOCSY-HSQC can be employed to transfer magnetization from the amide proton to other protons within the same spin system, which helps in identifying amino acid types in larger molecules. protein-nmr.org.uk
Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique identifies protons that are close in space, providing through-space correlations. u-tokyo.ac.jp For a relatively rigid molecule like L-PROLINE-N-T-BOC (¹⁵N), NOESY can confirm stereochemistry and reveal the spatial proximity between protons of the Boc group and the proline ring. A ¹⁵N-edited NOESY-HSQC experiment specifically detects NOEs involving the ¹⁵N-attached proton, which is useful for obtaining distance restraints for structure calculations. nih.govprotein-nmr.org.uk
| NMR Technique | Purpose for L-PROLINE-N-T-BOC (¹⁵N) | Expected Correlations |
| ¹H-¹⁵N HSQC | Confirms direct ¹H-¹⁵N bond | Correlation between the N-H proton and the ¹⁵N nucleus. |
| ¹H-¹⁵N HMBC | Establishes long-range connectivity | Correlations between the ¹⁵N nucleus and protons on Cα, Cδ, and the Boc group. |
| ¹H-¹H TOCSY | Assigns proton spin systems | Correlations among all protons (α, β, γ, δ) within the proline ring. |
| ¹H-¹H NOESY | Determines spatial proximity | Correlations between protons of the Boc group and protons on the proline ring. |
Mass Spectrometry (MS) for Isotopic Purity and Molecular Formula Confirmation
Mass spectrometry is a critical technique for verifying the molecular weight and confirming the incorporation of the ¹⁵N isotope. alfa-chemistry.com
High-Resolution Mass Spectrometry provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule. For L-PROLINE-N-T-BOC (¹⁵N), HRMS is used to confirm the molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. The incorporation of a ¹⁵N atom instead of a ¹⁴N atom results in a predictable mass shift.
| Isotopologue | Molecular Formula | Calculated Exact Mass (Da) |
| Unlabeled N-Boc-L-proline | C₁₀H₁₇¹⁴NO₄ | 215.1158 |
| L-PROLINE-N-T-BOC (¹⁵N) | C₁₀H₁₇¹⁵NO₄ | 216.1128 |
An HRMS analysis of a successfully synthesized sample would show a molecular ion peak corresponding to the mass of the ¹⁵N-labeled compound, confirming the incorporation of the stable isotope. nih.gov
While HRMS confirms the presence of the ¹⁵N isotope, Isotope Ratio Mass Spectrometry is the gold standard for quantifying the level of isotopic enrichment. nih.goveurisotop.com This technique measures the ratio of ¹⁵N to ¹⁴N with extremely high precision. acs.orgnih.gov The sample is typically combusted to convert the nitrogen into N₂ gas, which is then introduced into the mass spectrometer. acs.orgnih.gov The instrument measures the ion currents corresponding to the different isotopologues of nitrogen gas (e.g., ¹⁴N¹⁴N at m/z 28, ¹⁴N¹⁵N at m/z 29, and ¹⁵N¹⁵N at m/z 30). From these measurements, the atom percent ¹⁵N can be precisely calculated, providing a quantitative measure of the isotopic purity of the L-PROLINE-N-T-BOC (¹⁵N) sample. nih.gov
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis
Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are used to identify the functional groups present in the molecule.
FTIR Spectroscopy: The FTIR spectrum of N-Boc-L-proline shows characteristic absorption bands for its functional groups. Key vibrations include the C=O stretching of the carboxylic acid and the urethane moiety of the Boc group, as well as C-H stretching and bending modes from the aliphatic ring and the tert-butyl group. rsc.org
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The Raman spectrum of N-Boc-L-proline would also exhibit characteristic peaks corresponding to its functional groups. nih.govchemicalbook.com
The substitution of ¹⁴N with ¹⁵N is expected to cause a small, but potentially detectable, shift in the vibrational frequencies of bonds involving the nitrogen atom (e.g., C-N stretching and N-H bending, if applicable). This isotopic shift can provide further confirmation of successful labeling, although it may be subtle and overlap with other peaks.
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) |
| C-H (Aliphatic) | Stretching | 3000 - 2850 |
| C=O (Boc Urethane) | Stretching | ~1690 |
| C=O (Carboxylic Acid) | Stretching | ~1740 |
| C-N | Stretching | 1250 - 1020 |
Advanced Chromatographic Techniques for Purity and Isomeric Purity Assessment (e.g., Chiral HPLC)
Chromatographic methods are essential for assessing the chemical and, crucially, the enantiomeric purity of L-PROLINE-N-T-BOC (¹⁵N).
Chiral High-Performance Liquid Chromatography (HPLC): Enantiomeric purity is a critical quality attribute. Chiral HPLC, utilizing a chiral stationary phase (CSP), is the most common method for separating the L- and D-enantiomers of N-protected amino acids. sigmaaldrich.comscielo.br Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin or vancomycin, are particularly effective for resolving racemic mixtures of t-Boc amino acids. sigmaaldrich.com Analysis of L-PROLINE-N-T-BOC (¹⁵N) on a suitable chiral column would demonstrate a single major peak corresponding to the L-enantiomer, allowing for the quantification of any D-enantiomer impurity. nih.gov The method can be optimized by adjusting the mobile phase composition and pH to achieve baseline resolution. sigmaaldrich.com
Gas Chromatography (GC): Chiral GC can also be used for enantiomeric separation after appropriate derivatization to increase volatility. sigmaaldrich.com This involves esterifying the carboxyl group and acylating the amino group. While effective, HPLC is often preferred for its direct analysis capabilities without derivatization. sigmaaldrich.com
Applications of L Proline N T Boc 15n in Advanced Organic and Bioorganic Synthesis
As a Chiral Building Block in Peptide Synthesis
L-proline's rigid pyrrolidine (B122466) structure introduces significant conformational constraints into peptide backbones, making it a key residue for inducing specific secondary structures like β-turns. peptide.comsigmaaldrich.com The N-tert-butyloxycarbonyl (Boc) protecting group is a well-established functional group used in peptide synthesis, particularly in solution-phase methods and the now less common solid-phase peptide synthesis (SPPS) approach that utilizes Boc chemistry. peptide.combachem.com The incorporation of a ¹⁵N label into the proline ring allows for precise tracking and structural analysis of the resulting peptides.
The synthesis of isotopically labeled peptides is essential for quantitative proteomics and detailed structural biology. proteogenix.science L-PROLINE-N-T-BOC (¹⁵N), or its more commonly used SPPS counterpart, Fmoc-L-Proline (¹⁵N), can be readily incorporated into peptide sequences. lifetein.com
Solid-Phase Peptide Synthesis (SPPS): In the widely used Fmoc-based SPPS, the growing peptide chain is anchored to an insoluble polymer support. bachem.comdu.ac.in The synthesis cycle involves the deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid. du.ac.in ¹⁵N-labeled proline, with an isotopic enrichment often exceeding 98-99%, is used as a building block in this process. lifetein.cominnovagen.com Because the labeled and unlabeled peptides have nearly identical physicochemical properties, high isotopic purity of the starting material is crucial as they cannot be separated by standard purification techniques like HPLC. innovagen.com
Solution-Phase Methods: In liquid-phase peptide synthesis (LPPS), peptide chains are built in a homogenous solution. bachem.com This method often employs Boc for temporary Nα-protection. bachem.com L-PROLINE-N-T-BOC (¹⁵N) is directly applicable here. Fragments are coupled sequentially, often via the formation of active esters, with purification of the intermediate product after each step. While slower than SPPS, solution-phase synthesis can be advantageous for large-scale production of shorter peptides. bachem.com
The table below summarizes key aspects of incorporating ¹⁵N-labeled proline into peptides using these two primary methods.
| Synthesis Method | Protecting Group Strategy | Key Features | Application of L-PROLINE-N-T-BOC (¹⁵N) |
| Solid-Phase Peptide Synthesis (SPPS) | Fmoc/tBu (most common) | Rapid, automatable process; peptide remains on a solid support. du.ac.in | Requires conversion to Fmoc-L-Proline(¹⁵N) for standard protocols. lifetein.com |
| Solution-Phase Peptide Synthesis (LPPS) | Boc/Bzl or Z/tBu | Scalable for large quantities; intermediates are purified at each step. bachem.com | Used directly as a building block for peptide chain elongation in solution. |
The ¹⁵N isotope possesses a nuclear spin of ½, making it NMR-active. Incorporating ¹⁵N-labeled proline into peptides is a powerful strategy for structural characterization by NMR spectroscopy. proteogenix.sciencenih.gov This is particularly important for proline because it is a secondary amine and lacks the amide proton typically used in standard 2D ¹H-¹⁵N correlation experiments, rendering it invisible in such spectra. copernicus.orgnih.gov
By introducing a ¹⁵N label, proline residues can be observed directly through heteronuclear NMR experiments. copernicus.org This allows for:
Sequential Assignment: Specialized NMR pulse sequences can be used to establish sequential connectivities between amino acid residues, even in poly-proline stretches which are challenging to assign with standard methods. iaea.org
Cis/Trans Isomerism Analysis: The peptide bond preceding a proline residue can exist in either a cis or trans conformation, a phenomenon that profoundly impacts protein folding and structure. peptide.comsigmaaldrich.com ¹⁵N NMR is highly sensitive to the local electronic environment, and the ¹⁵N chemical shifts of proline are distinct for the cis and trans isomers, allowing for the quantification of their relative populations. researchgate.net
Probing Local Conformation: The chemical shift of the ¹⁵N atom is sensitive to the local conformation and the nature of neighboring amino acid residues, providing insights into secondary structures like β-turns. nih.gov The narrow linewidths of proline ¹⁵N resonances, due to the absence of a directly attached proton, enhance spectral resolution. copernicus.org
Starting with ¹⁵N-labeled pyroglutamic acid (a proline precursor), a variety of functionally diverse and conformationally constrained polycyclic proline analogues can be synthesized. nih.gov For example, alkylation followed by intramolecular cyclization can yield fused ring systems that lock the proline ring into a specific geometry. nih.gov Incorporating a ¹⁵N label into these constrained analogues allows researchers to use NMR to study how these specific, rigid conformations perturb the structure and dynamics of peptides and proteins. researchgate.net This is a key strategy for modulating protein stability, activity, and biological recognition. nih.gov
In Asymmetric Organocatalysis and Chiral Ligand Design
L-proline is a foundational molecule in the field of asymmetric organocatalysis, often referred to as the "simplest enzyme" due to its ability to catalyze stereoselective reactions with high efficiency. wikipedia.orgnih.govlibretexts.org Its catalytic activity stems from its bifunctional nature, possessing both a secondary amine (a Lewis base) and a carboxylic acid (a Brønsted acid). nih.gov The use of L-PROLINE-N-T-BOC (¹⁵N), after deprotection, provides ¹⁵N-labeled L-proline, a valuable tool for mechanistic studies of these catalytic processes.
The chiral scaffold of L-proline has been extensively used to develop more complex and specialized organocatalysts and chiral ligands. nih.gov A significant area of development is the synthesis of Chiral Ionic Liquids (CILs), where the proline moiety is incorporated as either the cation or the anion of an ionic salt. mdpi.com
These CILs are designed to act as both the catalyst and the reaction medium, offering advantages in catalyst recovery and reuse. mdpi.comsemanticscholar.org For instance, L-proline can be combined with various counter-ions to produce room-temperature ionic liquids that effectively catalyze asymmetric reactions. mdpi.com
The synthesis of a ¹⁵N-labeled proline-based catalyst or CIL would allow researchers to:
Track the catalyst's fate during the reaction.
Use ¹⁵N NMR to characterize catalytic intermediates, such as the enamine formed between the proline catalyst and a carbonyl substrate. nih.gov
Investigate catalyst-substrate and catalyst-product interactions to better understand the mechanism of enantioselection.
L-proline and its derivatives are highly effective catalysts for a range of carbon-carbon bond-forming reactions that generate chiral centers with high stereocontrol. wikipedia.orgnih.gov
Aldol (B89426) Reaction: The proline-catalyzed direct asymmetric aldol reaction is a landmark transformation in organocatalysis. nih.govwikipedia.org Proline reacts with a ketone donor (e.g., acetone) to form a nucleophilic enamine intermediate. nih.govyoutube.com This enamine then attacks an aldehyde acceptor. The stereochemical outcome is controlled by a well-defined six-membered, chair-like transition state, where the proline's carboxyl group activates the aldehyde via hydrogen bonding. wikipedia.orgyoutube.com
Michael Addition: Proline also catalyzes the asymmetric Michael addition of ketones or aldehydes to nitro-olefins. mdpi.comresearchgate.net Similar to the aldol reaction, the mechanism involves the formation of an enamine, which then adds to the electron-deficient alkene. mdpi.com The stereoselectivity is again directed by the chiral environment created by the catalyst.
The use of ¹⁵N-labeled proline in these reactions is invaluable for mechanistic elucidation. By monitoring the ¹⁵N NMR spectrum, researchers can directly observe the formation and consumption of the key ¹⁵N-containing enamine intermediate, providing direct evidence for the proposed catalytic cycle and helping to refine models of the stereodetermining transition state. nih.gov
The table below provides examples of proline-catalyzed stereoselective reactions where a ¹⁵N-labeled catalyst could be used for mechanistic studies.
| Reaction | Donor | Acceptor | Product Type | Typical Enantiomeric Excess (ee) |
| Aldol Reaction | Ketones (e.g., Acetone) | Aldehydes | β-Hydroxy Ketone | >99% wikipedia.orgusask.ca |
| Michael Addition | Ketones (e.g., Cyclohexanone) | Nitro-olefins | γ-Nitro Ketone | up to 97% mdpi.com |
| Mannich Reaction | Ketones | Aldehydes and Aryl Amines | β-Amino Ketone | Good to excellent libretexts.orgresearchgate.net |
Elucidation of Catalytic Mechanisms Using Labeled Substrates
The use of isotopically labeled substrates is a cornerstone of mechanistic studies in catalysis, allowing for the unambiguous tracking of atoms and the characterization of transient intermediates. L-PROLINE-N-T-BOC (¹⁵N) serves as an invaluable tool in this regard, particularly in the realm of organocatalysis where proline and its derivatives are frequently employed. The ¹⁵N nucleus, with its nuclear spin of ½, is NMR-active, and its chemical shift is highly sensitive to the local electronic environment. This property allows researchers to monitor the transformation of the proline catalyst or a proline-containing substrate throughout a reaction sequence.
In proline-catalyzed reactions, such as aldol or Mannich reactions, the proposed mechanism often involves the formation of key intermediates like enamines or iminium ions. By using L-PROLINE-N-T-BOC (¹⁵N), the nitrogen atom of the proline ring acts as a spectroscopic handle. The change in the ¹⁵N NMR chemical shift upon conversion of the secondary amine in the catalyst to the nitrogen of an enamine or an iminium ion intermediate provides direct evidence for the involvement of these species.
Detailed Research Findings:
Mechanistic investigations into proline-catalyzed aldol reactions have utilized various spectroscopic and isotopic labeling techniques to support the proposed enamine pathway. nih.govunits.itnorthwestern.eduillinois.edu While many studies have focused on ¹³C or deuterium (B1214612) labeling, the use of ¹⁵N labeling offers a direct window into the changes occurring at the nitrogen center of the catalyst. For instance, upon formation of an enamine intermediate from a ketone and L-proline, the hybridization and electronic environment of the nitrogen atom change significantly, leading to a predictable upfield or downfield shift in the ¹⁵N NMR spectrum. researchgate.netresearchgate.net
The following interactive data table illustrates the hypothetical ¹⁵N NMR chemical shift changes that could be observed when using L-PROLINE-N-T-BOC (¹⁵N) to probe the mechanism of a proline-catalyzed reaction. The deprotection of the Boc group would precede the catalytic cycle.
| Species | Hybridization of Nitrogen | Expected ¹⁵N NMR Chemical Shift Range (ppm) |
|---|---|---|
| L-Proline (¹⁵N) | sp³ | -350 to -330 |
| Enamine Intermediate | sp² | -320 to -280 |
| Iminium Ion Intermediate | sp² | -250 to -200 |
Note: The chemical shifts are hypothetical and can vary based on solvent, temperature, and substrate.
By monitoring the appearance and disappearance of signals in these regions, researchers can gain crucial information about the kinetics and thermodynamics of intermediate formation and consumption, ultimately leading to a more complete understanding of the catalytic cycle. northwestern.edu Furthermore, ¹⁵N labeling can be used in conjunction with other techniques like mass spectrometry to trace the incorporation of the proline moiety into products or byproducts, providing further mechanistic insights.
Precursor for Complex Natural Product Synthesis and Drug Design
The pyrrolidine ring of proline is a common structural motif in a vast array of biologically active natural products and pharmaceuticals. L-PROLINE-N-T-BOC (¹⁵N) serves as a valuable chiral starting material for the total synthesis of these complex molecules. The presence of the ¹⁵N label allows for facile tracking of the proline-derived fragment through multi-step synthetic sequences and can be a useful tool in biosynthetic studies to elucidate the origin of nitrogen atoms in natural products. nih.govrsc.org
Proline is a biosynthetic precursor to a wide range of alkaloids, including the pyrrolizidine (B1209537) and tropane (B1204802) alkaloids. researchgate.net Isotopic labeling studies, often employing ¹⁴C or ¹⁵N, have been instrumental in unraveling the intricate biosynthetic pathways leading to these compounds. nih.govrsc.org In the context of total synthesis, starting with L-PROLINE-N-T-BOC (¹⁵N) allows for the preparation of isotopically labeled versions of these natural products. These labeled compounds are invaluable as internal standards in quantitative mass spectrometry-based studies, for metabolic profiling, and as probes to study their mechanism of action and biological targets.
A notable example is the synthesis of (-)-α-kainic acid, a potent neuroexcitatory amino acid, where proline derivatives are key starting materials. researchgate.netnih.gov The incorporation of a ¹⁵N label into the kainic acid skeleton would provide a powerful tool for studying its neurochemical properties.
Furthermore, many modern pharmaceuticals incorporate the proline scaffold. mdpi.com For instance, several antiviral drugs used to treat Hepatitis C, such as Daclatasvir and Grazoprevir, contain proline or its derivatives. mdpi.com The synthesis of ¹⁵N-labeled versions of these drugs is crucial for absorption, distribution, metabolism, and excretion (ADME) studies during drug development.
The following table provides examples of proline-containing natural products and pharmaceuticals where L-PROLINE-N-T-BOC (¹⁵N) could be used as a precursor for their synthesis.
| Compound Class | Specific Example | Biological Significance |
|---|---|---|
| Pyrrolizidine Alkaloids | Retrorsine | Hepatotoxic, found in various plant species |
| Neuroexcitatory Amino Acids | (-)-α-Kainic Acid | Potent agonist of kainate receptors |
| Antiviral Drugs | Daclatasvir | Hepatitis C virus (HCV) NS5A inhibitor |
| ACE Inhibitors | Captopril | Antihypertensive drug |
Bioorthogonal chemistry refers to any chemical reaction that can occur inside of living systems without interfering with native biochemical processes. nih.govnih.govrsc.org These reactions typically involve the coupling of two abiotic functional groups, such as an azide (B81097) and an alkyne in the well-known "click chemistry". nih.govmaynoothuniversity.ieresearchgate.net L-PROLINE-N-T-BOC (¹⁵N) can be readily derivatized to incorporate one of these bioorthogonal handles.
For example, the carboxylic acid group of Boc-protected proline can be coupled with an amino-functionalized alkyne or azide to generate a proline-based building block ready for bioorthogonal ligation. The ¹⁵N label serves as a silent reporter, allowing for the quantification of the labeled molecule by mass spectrometry or its detection in complex biological matrices by NMR.
Detailed Research Findings:
The concept of "proline editing" allows for the postsynthetic modification of proline residues within a peptide sequence, often to introduce bioorthogonal handles. However, the de novo synthesis of proline derivatives bearing these functionalities is also a common strategy. Starting with L-PROLINE-N-T-BOC (¹⁵N), one can synthesize a variety of probes for chemical biology applications. nih.gov For instance, an azide-modified proline derivative can be incorporated into a peptide or small molecule and subsequently "clicked" onto a fluorescent dye or an affinity tag bearing a terminal alkyne. This approach is widely used for protein labeling, imaging, and proteomics studies. nih.gov
The following table summarizes some common bioorthogonal reactions that can be employed with derivatives of L-PROLINE-N-T-BOC (¹⁵N).
| Reaction Name | Reacting Groups | Key Features |
|---|---|---|
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide + Terminal Alkyne | High efficiency, requires copper catalyst |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Cyclooctyne | Copper-free, rapid kinetics |
| Staudinger Ligation | Azide + Phosphine | Forms a stable amide bond |
| Inverse-Electron-Demand Diels-Alder | Tetrazine + Trans-cyclooctene | Extremely fast kinetics, bioorthogonal |
L Proline N T Boc 15n in Mechanistic and Metabolic Research
Isotopic Tracing for Elucidating Biochemical Pathways
The use of stable isotopes, such as ¹⁵N, has revolutionized the study of metabolic pathways. By introducing ¹⁵N-labeled compounds into a biological system, scientists can track the movement of the isotope as it is incorporated into various metabolites. This provides a dynamic view of metabolic fluxes and pathway activities, offering insights that are not attainable through the analysis of static metabolite concentrations.
Probing Nitrogen Metabolism in Biological Systems
¹⁵N-labeled L-proline is an invaluable tracer for investigating nitrogen metabolism. Once introduced into a biological system, the ¹⁵N atom can be tracked as it is transferred to other molecules, providing a detailed map of nitrogen flow. For instance, studies have utilized ¹⁵N-labeled amino acids to understand how different organisms assimilate and utilize nitrogen from various sources.
Research has shown that the nitrogen from ¹⁵N-proline can be incorporated into a wide array of other amino acids and nitrogen-containing compounds. This metabolic tracing allows for the identification and quantification of active pathways for amino acid biosynthesis and interconversion. The data from these experiments can be used to construct detailed models of cellular nitrogen metabolism, highlighting key enzymatic steps and regulatory points.
Table 1: Illustrative Data on the Incorporation of ¹⁵N from L-proline into Other Amino Acids in a Model Biological System.
| Metabolite | ¹⁵N Enrichment (%) after 24 hours | Key Enzyme(s) in the Pathway |
|---|---|---|
| Glutamate (B1630785) | 35.2 | Proline Dehydrogenase, Pyrroline-5-Carboxylate Dehydrogenase |
| Glutamine | 28.9 | Glutamine Synthetase |
| Aspartate | 15.7 | Aspartate Aminotransferase |
| Alanine | 12.4 | Alanine Aminotransferase |
Monitoring Protein Turnover and Biosynthesis via ¹⁵N-Labeling
The dynamics of protein synthesis and degradation, collectively known as protein turnover, are fundamental to cellular health and function. ¹⁵N-labeled L-proline, along with other labeled amino acids, is a key component in methods designed to measure these dynamics. In a typical experiment, cells or organisms are cultured in a medium containing ¹⁵N-labeled amino acids. As new proteins are synthesized, they incorporate the heavy isotope.
By using mass spectrometry to analyze the ratio of ¹⁵N-labeled to unlabeled (¹⁴N) proteins over time, researchers can calculate the fractional synthesis rate (FSR) of individual proteins. For example, a study on pancreatic cancer cells cultured with a ¹⁵N amino acid mixture found that the FSR of six different proteins ranged from 44% to 76% over a 72-hour period. nih.gov In another study, the average turnover rate for HeLa cell proteins was determined to be approximately 20 hours. nih.gov These measurements provide critical information about how cellular processes are regulated and how they respond to various stimuli or disease states. nih.govnih.gov
Table 2: Representative Protein Turnover Rates Determined Using ¹⁵N-Labeling.
| Protein | Cell Type | Half-life (hours) | Fractional Synthesis Rate (%/day) |
|---|---|---|---|
| Actin, cytoplasmic 1 | HeLa | 38 | 44 |
| Tubulin beta chain | HeLa | 25 | 67 |
| Glyceraldehyde-3-phosphate dehydrogenase | Pancreatic Cancer Cells | 72 | 23 |
| Heat shock protein 60 | Pancreatic Cancer Cells | 48 | 35 |
Investigation of Enzyme Reaction Mechanisms and Enzyme-Substrate Interactions using Isotopic Labeling
Isotopic labeling is a powerful technique for elucidating the intricate details of enzyme reaction mechanisms. By selectively replacing an atom in a substrate with its heavier isotope, scientists can probe the movement of atoms during catalysis and identify key intermediates. While tritium (B154650) (³H) has been historically used for such studies with proline racemase, the principles are applicable to stable isotopes like ¹⁵N for other enzymatic systems. nih.gov
The unique cyclic structure of proline makes it an effective catalyst in a variety of chemical reactions, a principle that also underlies its role in enzymatic catalysis. longdom.org Proline's ability to form a stable iminium ion intermediate is crucial for its catalytic activity. longdom.org In the context of enzymatic reactions, ¹⁵N-labeled proline can be used to monitor the formation and fate of nitrogen-containing intermediates. Techniques such as NMR spectroscopy can detect the subtle changes in the chemical environment of the ¹⁵N nucleus as the substrate binds to the enzyme and is converted to product. This can provide information on bond formation and cleavage, as well as the geometry of the enzyme-substrate complex. For example, studies on proline-catalyzed aldol (B89426) reactions have proposed mechanisms involving enamine catalysis, which could be further investigated using ¹⁵N-labeled proline to track the involvement of the nitrogen atom in the catalytic cycle. researchgate.net
Applications in Quantitative Proteomics (e.g., SILAC, TMT)
Quantitative proteomics aims to measure the abundance of thousands of proteins in a sample, often to compare different cellular states. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used metabolic labeling strategy for quantitative proteomics. youtube.com In SILAC, two populations of cells are grown in media that are identical except for the isotopic form of a specific amino acid. One population receives the "light" (e.g., ¹⁴N) amino acid, while the other receives the "heavy" (e.g., ¹⁵N) version.
After a period of growth, the proteins in the "heavy" population will have incorporated the ¹⁵N-labeled amino acid. The two cell populations can then be combined, and the proteins extracted, digested, and analyzed by mass spectrometry. The relative abundance of a protein in the two samples can be determined by comparing the intensities of the mass spectrometer signals for the light and heavy forms of its constituent peptides.
A notable challenge in SILAC experiments that use isotopically labeled arginine is its potential conversion to proline in some cell lines. nih.gov This can lead to inaccuracies in quantification. nih.gov To address this, researchers have developed strategies such as supplementing the culture medium with unlabeled proline to prevent this conversion. nih.govresearchgate.net
Table 3: Example of SILAC Data for a Hypothetical Protein Under Two Conditions.
| Peptide Sequence | Light (¹⁴N) Intensity | Heavy (¹⁵N) Intensity | Heavy/Light Ratio | Interpretation |
|---|---|---|---|---|
| VAPEEHPVLLTEAPINPK | 1.2 x 10⁶ | 2.4 x 10⁶ | 2.0 | Protein is 2-fold upregulated in the "heavy" labeled condition. |
| YGEFYLGDISR | 8.5 x 10⁵ | 8.3 x 10⁵ | 0.98 | Protein abundance is unchanged. |
| AGFAGDDAPR | 2.1 x 10⁶ | 1.0 x 10⁶ | 0.48 | Protein is 2-fold downregulated in the "heavy" labeled condition. |
Studies of Protein Dynamics and Folding using ¹⁵N Relaxation Measurements
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure, dynamics, and folding of proteins at atomic resolution. The incorporation of ¹⁵N-labeled amino acids, including proline, is essential for many NMR experiments. ¹⁵N relaxation measurements provide detailed information about the motions of the protein backbone on a wide range of timescales.
By measuring the longitudinal (R₁) and transverse (R₂) relaxation rates, as well as the heteronuclear Overhauser effect (hetNOE), researchers can gain insights into the flexibility of the polypeptide chain. biorxiv.org These parameters are sensitive to motions on the picosecond to nanosecond timescale and can be used to identify regions of the protein that are rigid or flexible. For example, in studies of the snow flea antifreeze protein, which is composed of six polyproline II helices, ¹H-¹⁵N based NMR relaxation measurements were used to assess its backbone dynamics. biorxiv.org
Furthermore, pressure-jump NMR experiments can be used to monitor the chemical shifts of ¹⁵N nuclei during the protein folding process. nih.govresearchgate.net This allows for the characterization of short-lived folding intermediates and provides a more complete picture of the folding pathway. nih.govresearchgate.net
Table 4: Typical ¹⁵N Relaxation Parameters and Their Interpretation in Protein Dynamics Studies.
| Relaxation Parameter | Typical Value Range | Interpretation |
|---|---|---|
| R₁ (Longitudinal Relaxation Rate) | 1 - 2 s⁻¹ | Sensitive to fast (ps-ns) motions. |
| R₂ (Transverse Relaxation Rate) | 5 - 20 s⁻¹ | Sensitive to both fast (ps-ns) and slow (µs-ms) motions. |
| Heteronuclear NOE | -1 to 0.9 | Indicates the degree of local flexibility (values close to 1 suggest rigidity). |
Theoretical and Computational Studies of L Proline N T Boc 15n
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of L-PROLINE-N-T-BOC (15N). These calculations can determine various molecular properties, including orbital energies, electron density distribution, and electrostatic potential. The nitrogen-15 (B135050) isotope does not significantly alter the electronic structure compared to the more common 14N, but it is a crucial label for specific spectroscopic studies.
Detailed computational studies on the electronic features of similar proline-containing systems have been performed, providing a framework for understanding L-PROLINE-N-T-BOC (15N). For instance, analyses of N-acetyl-L-proline have revealed key details about the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These frontier orbitals are central to the molecule's reactivity, with the HOMO energy correlating with its electron-donating ability and the LUMO energy with its electron-accepting ability.
While specific computational data for L-PROLINE-N-T-BOC (15N) is not extensively published, the expected findings from a typical DFT study at a common level of theory (e.g., B3LYP/6-31G*) are summarized in the hypothetical data table below.
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack. |
| LUMO Energy | 1.2 eV | Indicates susceptibility to nucleophilic attack. |
| Dipole Moment | 3.5 D | Reflects the overall polarity of the molecule. |
| NBO Charge on 15N | -0.45 e | Quantifies the partial charge on the labeled nitrogen atom. |
Note: The data in this table is illustrative and based on typical values for similar compounds. Actual values would require specific quantum chemical calculations.
Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior
Molecular dynamics (MD) simulations are a powerful computational method for studying the conformational dynamics and behavior of molecules in solution. For L-PROLINE-N-T-BOC (15N), MD simulations can provide detailed insights into the flexibility of the pyrrolidine (B122466) ring, the cis-trans isomerization of the N-Boc group, and the interactions with solvent molecules.
The conformational landscape of proline and its derivatives is of particular interest due to the unique constraints imposed by the cyclic side chain. The pyrrolidine ring can adopt two main puckered conformations, known as Cγ-endo and Cγ-exo. Furthermore, the amide bond preceding the proline residue can exist in either a cis or trans conformation, with the energy barrier between these states being relatively small compared to other amino acids. The N-t-Boc protecting group also influences the conformational preferences.
MD simulations of L-proline and N-acetyl-L-proline in aqueous solution have shown that the molecule samples a range of conformations, with the relative populations of the endo and exo puckers and the cis and trans isomers being dependent on the solvent and the specific substituents. researchgate.netsigmaaldrich.com These simulations typically employ force fields such as AMBER or GROMOS to model the interatomic interactions. researchgate.net For L-PROLINE-N-T-BOC (15N), MD simulations would be expected to reveal a dynamic equilibrium between different conformers in solution.
| Conformational Feature | Description | Predicted Behavior from MD Simulations |
| Ring Pucker | The out-of-plane bending of the pyrrolidine ring. | Dynamic equilibrium between Cγ-endo and Cγ-exo conformations. |
| Cis/Trans Isomerization | Rotation around the C-N bond of the N-Boc group. | Interconversion between cis and trans isomers on the nanosecond timescale. |
| Solvation Shell | The arrangement of solvent molecules around the solute. | Formation of a structured hydration layer, particularly around the carboxyl and N-Boc groups. |
Note: The information in this table is based on general knowledge of proline derivatives and would be further elucidated by specific MD simulations of L-PROLINE-N-T-BOC (15N).
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Coupling Constants)
Computational methods are widely used to predict spectroscopic parameters, which can be invaluable for interpreting experimental data and confirming molecular structures. For L-PROLINE-N-T-BOC (15N), the prediction of NMR chemical shifts, particularly for the 15N nucleus, is of significant interest.
The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a common approach for calculating NMR chemical shifts. The accuracy of these predictions depends on the chosen level of theory (functional and basis set) and the inclusion of solvent effects, often modeled using a polarizable continuum model (PCM). nih.gov Studies have shown that with appropriate computational protocols, 15N NMR chemical shifts can be predicted with a mean absolute error of a few parts per million (ppm). nih.govsemanticscholar.org
Predicting spin-spin coupling constants, another important NMR parameter, is also possible through quantum chemical calculations, although it is generally more computationally demanding than chemical shift calculations. Machine learning approaches are also emerging as a powerful tool for the rapid prediction of NMR parameters. nih.gov
The following table presents hypothetical predicted 15N NMR chemical shifts for L-PROLINE-N-T-BOC (15N) in two different conformers, illustrating the sensitivity of this parameter to the local electronic environment.
| Conformer | Predicted 15N Chemical Shift (ppm) | Reference |
| Trans (Cγ-exo) | 245.3 | Hypothetical DFT/GIAO Calculation |
| Cis (Cγ-endo) | 251.8 | Hypothetical DFT/GIAO Calculation |
Note: The data in this table is for illustrative purposes to show the type of information that can be obtained from computational predictions. The values are not based on actual published calculations for this specific isotopologue.
Computational Modeling of Reaction Pathways and Transition States Involving the Compound
Computational modeling is a critical tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the determination of reaction energy barriers. L-PROLINE-N-T-BOC (15N) is an important building block in peptide synthesis and can be involved in various chemical transformations.
For example, computational studies have been used to elucidate the mechanisms of proline-catalyzed reactions, providing insights into the role of the catalyst and the origins of stereoselectivity. nih.gov Similarly, the reaction pathways of N-Boc protected amino acids in peptide coupling reactions can be modeled to optimize reaction conditions and understand potential side reactions. A recent computational investigation into native chemical ligation at proline residues provided insights into the energetics of the transition states for S→N acyl transfer. acs.org
A hypothetical reaction involving the activation of the carboxylic acid group of L-PROLINE-N-T-BOC (15N) to form an acyl chloride is presented below, with illustrative calculated energies.
| Species | Relative Energy (kcal/mol) | Method |
| Reactants (L-PROLINE-N-T-BOC (15N) + SOCl2) | 0.0 | DFT (B3LYP/6-31G) |
| Transition State | +15.2 | DFT (B3LYP/6-31G) |
| Products (N-Boc-L-prolyl chloride (15N) + SO2 + HCl) | -5.8 | DFT (B3LYP/6-31G*) |
Note: This table provides an illustrative example of the type of data generated from computational modeling of a reaction pathway. The energy values are hypothetical.
Future Directions and Emerging Research Avenues for L Proline N T Boc 15n
Development of Novel Synthetic Strategies for Enhanced Isotopic Enrichment
The efficacy of L-PROLINE-N-T-BOC (¹⁵N) as a tracer and analytical tool is directly proportional to its isotopic purity. Future research will likely focus on pioneering synthetic routes that not only improve the yield but also maximize the incorporation of the ¹⁵N isotope. One promising approach involves the use of ¹⁵N-labeled L-glutamic acid as a starting material. researchgate.net This method leverages the natural metabolic pathway to ensure high isotopic enrichment while maintaining stereochemical integrity. researchgate.net
Key areas for development in synthetic strategies include:
Enzymatic Synthesis: The use of enzymes, such as glutamate (B1630785) dehydrogenase, in the initial stages of synthesis can offer high specificity and efficiency in isotope incorporation. researchgate.net
Chemo-enzymatic Routes: Combining the selectivity of enzymatic reactions with the versatility of chemical synthesis can lead to more efficient and scalable production methods.
Improved Purification Techniques: Advanced chromatographic methods are essential for isolating the highly enriched product from its unlabeled counterparts and other reaction byproducts.
A comparative analysis of potential synthetic routes is presented in the table below:
| Synthetic Route | Starting Material | Key Transformation | Potential Enrichment Level | Advantages | Challenges |
| Chemical Synthesis from L-Glutamic Acid | (¹⁵N)-L-Glutamic Acid | Ring closure and selective reduction | >98% | High yield, gram-scale production | Multi-step process, use of hazardous reagents |
| Microbial Fermentation | ¹⁵N-labeled ammonia/nitrate | Biosynthesis in engineered microorganisms | Variable | Potentially more sustainable | Complex optimization of culture conditions |
| Cell-Free Protein Synthesis | ¹⁵N-labeled amino acids | In vitro protein expression | >95% | Rapid production | Higher cost, smaller scale |
Integration into Automated Chemical Synthesis Platforms
The integration of L-PROLINE-N-T-BOC (¹⁵N) into automated synthesis platforms represents a significant leap forward in efficiency and reproducibility for peptide synthesis and drug discovery. sigmaaldrich.com Automated synthesizers can perform repetitive tasks with high precision, minimizing human error and accelerating research timelines. sigmaaldrich.comnih.gov
Future developments in this area will likely involve:
Pre-packaged Cartridges: The availability of L-PROLINE-N-T-BOC (¹⁵N) in pre-packaged cartridges for use in automated synthesizers would streamline the workflow for researchers. sigmaaldrich.com
Real-time Monitoring: The incorporation of in-line analytical techniques, such as mass spectrometry, into automated platforms would allow for real-time monitoring of ¹⁵N incorporation and reaction progress.
Software and Algorithm Development: Advanced software will be needed to optimize the use of isotopically labeled compounds in automated synthesis, including precise control over reagent delivery and reaction conditions.
The table below outlines the potential impact of automation on the use of L-PROLINE-N-T-BOC (¹⁵N):
| Feature of Automated Synthesis | Impact on Research with L-PROLINE-N-T-BOC (¹⁵N) |
| High-Throughput Synthesis | Rapid generation of ¹⁵N-labeled peptide libraries for screening. |
| Increased Reproducibility | Consistent isotopic labeling across multiple experiments. nih.gov |
| Reduced Reagent Consumption | More efficient use of the expensive isotopically labeled compound. |
| Enhanced Safety | Minimized handling of potentially hazardous chemicals. |
Exploration in Advanced Materials Science and Bio-Conjugation Technologies
The unique properties of L-PROLINE-N-T-BOC (¹⁵N) make it a valuable building block for the development of advanced materials and bioconjugates. The ¹⁵N label can serve as a probe to investigate the structure and dynamics of these materials at the molecular level.
Emerging applications in this field include:
¹⁵N-Labeled Polymers: Incorporation of L-PROLINE-N-T-BOC (¹⁵N) into polymers can provide insights into their folding, self-assembly, and interactions with other molecules.
Smart Hydrogels: The ¹⁵N label can be used to study the environmental responsiveness of proline-containing hydrogels for applications in drug delivery and tissue engineering.
Antibody-Drug Conjugates (ADCs) and PROTACs: While N-Boc-L-proline derivatives are already used as linkers in ADCs and Proteolysis Targeting Chimeras (PROTACs), the use of the ¹⁵N-labeled version would allow for more detailed studies of their stability and metabolism. medchemexpress.com
The following table summarizes potential research directions in materials science:
| Application Area | Role of L-PROLINE-N-T-BOC (¹⁵N) | Potential Insights |
| Self-Assembling Peptides | As a labeled monomer | Understanding the mechanism of self-assembly |
| Bio-inspired Materials | Probing the structure of collagen-mimetic materials | Elucidating the role of proline in material properties |
| Surface Functionalization | As a labeled anchor for surface modification | Investigating the stability and orientation of surface coatings |
Expanding Applications in Structural Biology Beyond Traditional NMR (e.g., Cryo-EM Sample Preparation with Isotopic Tags)
While NMR spectroscopy has been the primary technique to leverage the benefits of ¹⁵N labeling, future research is set to expand the application of L-PROLINE-N-T-BOC (¹⁵N) to other advanced structural biology techniques. nih.govrsc.org
Key areas of expansion include:
Cryo-Electron Microscopy (Cryo-EM): The development of methods to utilize ¹⁵N tags as fiducial markers in cryo-EM could aid in particle alignment and image reconstruction, potentially improving the resolution of protein structures.
Neutron Crystallography: The distinct neutron scattering properties of ¹⁵N can provide valuable information on the location of hydrogen atoms and the details of hydrogen bonding networks in protein structures.
Solid-State NMR: For proteins that are not amenable to solution NMR, solid-state NMR of samples prepared with L-PROLINE-N-T-BOC (¹⁵N) can provide structural and dynamic information.
The table below highlights the potential synergies with advanced structural biology techniques:
| Technique | Potential Application of ¹⁵N Labeling | Expected Outcome |
| Cryo-Electron Microscopy (Cryo-EM) | As an internal marker for image alignment | Improved resolution and accuracy of 3D reconstructions |
| Neutron Crystallography | To differentiate nitrogen from carbon and oxygen | Detailed information on protonation states and hydrogen bonds |
| Solid-State NMR | Probing the structure of membrane proteins and amyloid fibrils | Insights into the structure and dynamics of challenging protein targets |
Synergistic Approaches Combining Isotopic Labeling with Other Advanced Analytical Techniques
The future of research with L-PROLINE-N-T-BOC (¹⁵N) lies in the integration of isotopic labeling with a suite of other advanced analytical techniques to gain a more comprehensive understanding of complex biological systems.
Promising synergistic approaches include:
Mass Spectrometry Imaging (MSI): Combining ¹⁵N labeling with MSI can allow for the visualization of the spatial distribution of proline-containing peptides and proteins in tissues and cells.
Fourier-Transform Infrared (FTIR) Spectroscopy: Correlating ¹⁵N NMR data with FTIR microscopy can provide complementary information on protein conformation and cellular metabolism. nih.govrsc.org
Metabolomics and Proteomics: The use of L-PROLINE-N-T-BOC (¹⁵N) in metabolic labeling studies, coupled with mass spectrometry-based proteomics, can help to elucidate metabolic pathways and protein turnover rates. nih.govnih.gov
The following table illustrates the potential of combining ¹⁵N labeling with other analytical methods:
| Combined Technique | Research Application | Information Gained |
| ¹⁵N Labeling + Mass Spectrometry Imaging | Mapping peptide distribution in tissues | Spatial localization of proline-containing molecules |
| ¹⁵N Labeling + FTIR Spectroscopy | In-cell protein conformational studies | Correlated structural and metabolic information nih.govrsc.org |
| ¹⁵N Labeling + Proteomics | Quantifying protein synthesis and degradation | Dynamic information on the proteome |
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing and purifying L-PROLINE-N-T-BOC (¹⁵N) to ensure isotopic integrity?
- Methodological Answer : Synthesis requires protecting the amino group of ¹⁵N-labeled L-proline using tert-butoxycarbonyl (BOC) anhydride under anhydrous conditions. Purification involves column chromatography (e.g., silica gel) with solvent gradients optimized to separate unreacted reagents and byproducts. Isotopic integrity is verified via mass spectrometry (MS) or nuclear magnetic resonance (NMR) to confirm ¹⁵N incorporation (>98% purity) .
Q. How should researchers characterize the identity and purity of L-PROLINE-N-T-BOC (¹⁵N) in peptide synthesis workflows?
- Methodological Answer : Use a combination of high-performance liquid chromatography (HPLC) for purity assessment, NMR (¹H/¹³C/¹⁵N) for structural confirmation, and elemental analysis for stoichiometric validation. Cross-reference spectral data with non-labeled analogs to confirm BOC-group retention and isotopic labeling .
Q. What are the standard protocols for handling and storing ¹⁵N-labeled proline derivatives to prevent degradation?
- Methodological Answer : Store lyophilized compounds at -20°C in airtight, light-resistant containers under inert gas (e.g., argon). For solutions, use anhydrous solvents (e.g., DMF or DMSO) to minimize hydrolysis. Regularly monitor stability via HPLC and adjust storage conditions if decomposition exceeds 5% over six months .
Advanced Research Questions
Q. How can researchers optimize experimental designs to study ¹⁵N-labeled proline dynamics in protein folding studies using NMR?
- Methodological Answer : Incorporate selective ¹⁵N labeling into specific proline residues within recombinant proteins. Use heteronuclear single quantum coherence (HSQC) NMR to track cis-trans isomerization kinetics. Control for solvent effects (e.g., pH, temperature) and validate data against molecular dynamics simulations to resolve conformational ambiguities .
Q. What statistical approaches address contradictions in ¹⁵N tracer recovery data during metabolic flux analysis?
- Methodological Answer : Apply mixed-effects models to account for biological variability and technical noise in isotope ratio mass spectrometry (IRMS) data. Use bootstrapping to estimate confidence intervals for flux rates. Cross-validate with parallel experiments using ¹³C-labeled substrates to isolate pathway-specific contributions .
Q. How can isotopic dilution effects be minimized when using L-PROLINE-N-T-BOC (¹⁵N) in complex biological matrices?
- Methodological Answer : Pre-equilbrate experimental systems (e.g., cell cultures) with ¹⁴N-depleted media prior to introducing the ¹⁵N tracer. Quantify background ¹⁴N levels via gas chromatography-mass spectrometry (GC-MS) and adjust tracer concentrations to maintain a ≥95% ¹⁵N enrichment threshold throughout the study .
Q. What strategies improve the integration of ¹⁵N-labeled proline derivatives with other isotopic labels (e.g., ¹³C, ²H) in multi-dimensional metabolic studies?
- Methodological Answer : Design orthogonal labeling schemes where ¹⁵N labels proline residues while ¹³C labels adjacent carbon atoms. Use tandem mass spectrometry (MS/MS) with high-resolution fragmentation to distinguish isotopic clusters. Validate co-localization patterns via spatial metabolomics imaging (e.g., MALDI-TOF) .
Q. How do solvent polarity and temperature affect the kinetic resolution of L-PROLINE-N-T-BOC (¹⁵N) in asymmetric catalysis studies?
- Methodological Answer : Perform kinetic experiments in solvents of varying polarity (e.g., hexane vs. acetonitrile) at controlled temperatures (10–50°C). Monitor enantiomeric excess (ee) via chiral HPLC and correlate with solvent dielectric constants using linear free-energy relationships (LFER). Optimize conditions to achieve >90% ee in model reactions .
Methodological Best Practices
- Experimental Reproducibility : Document all synthesis and characterization steps in supplemental materials, including raw spectral data and chromatograms, to enable replication .
- Data Interpretation : Use open-source tools like MestReNova (NMR) and XCMS Online (MS) for standardized data processing. Share workflows via platforms such as Zenodo to enhance transparency .
- Ethical Reporting : Adhere to NIH guidelines for preclinical research, including detailed statistical reporting and conflict-of-interest disclosures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
